Product packaging for 12-deuteriooctadecanoic acid(Cat. No.:CAS No. 62163-41-1)

12-deuteriooctadecanoic acid

Cat. No.: B1406539
CAS No.: 62163-41-1
M. Wt: 285.5 g/mol
InChI Key: QIQXTHQIDYTFRH-WHRKIXHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

12-Deuteriooctadecanoic acid, a deuterium-labeled analog of stearic acid (octadecanoic acid), is a high-purity stable isotope of significant value in biochemical and metabolic research. Stearic acid is a prevalent 18-carbon saturated fatty acid found naturally in various animal and vegetable fats . This deuterated form is specifically designed for use as an internal standard in mass spectrometry-based lipidomic analyses, enabling precise quantification of endogenous stearic acid and its metabolites in complex biological samples. In metabolic tracing studies, the incorporation of a deuterium atom at the 12-position provides a robust tracer to investigate the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. Researchers can utilize it to elucidate the biochemical pathways of saturated fatty acids, including its conversion to other lipids or its role in energy metabolism. The deuterium label creates a distinct mass difference from the native compound without substantially altering its chemical or biological properties, making it an essential tool for advancing research in areas such as nutrition, lipid biochemistry, and metabolic disorders . This compound is For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O2 B1406539 12-deuteriooctadecanoic acid CAS No. 62163-41-1

Properties

IUPAC Name

12-deuteriooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-WHRKIXHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CCCCCC)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Labeling Strategies for 12 Deuteriooctadecanoic Acid

Chemical Synthesis Approaches for Deuterated Fatty Acids

The chemical synthesis of fatty acids with deuterium (B1214612) at specific locations, such as 12-deuteriooctadecanoic acid, requires regioselective methods that can introduce the isotope at a predetermined carbon atom. While a direct, one-step deuteration at the C-12 position of stearic acid is challenging due to the chemical inertness of the methylene (B1212753) (CH₂) groups, multi-step organic synthesis routes are employed. These strategies often involve building the fatty acid carbon chain from smaller, strategically deuterated fragments.

One powerful approach is the coupling of chemically modified building blocks. nih.govresearchgate.net For instance, a synthesis could involve a deuterated C12 fragment and a C6 fragment. The synthesis might start with a 12-carbon alcohol or halide, where deuterium is introduced at the terminal position. This fragment could then be converted into a reactive species, such as an organometallic reagent or a sulfone, and coupled with a six-carbon electrophile that contains the carboxylic acid group (or a precursor). Subsequent chemical modifications would then yield the final 18-carbon deuterated fatty acid. nih.gov

Another versatile tool in fatty acid synthesis is the Wittig reaction, which is used to form carbon-carbon double bonds with high stereocontrol. ansto.gov.au A synthetic pathway could be designed where a deuterated aldehyde or phosphonium (B103445) ylide is used to construct the carbon skeleton. The resulting unsaturated fatty acid would then be hydrogenated to the saturated octadecanoic acid, with the deuterium atom preserved at the desired position.

Catalytic Hydrogen-Isotope Exchange (HIE) represents another class of methods. nih.gov While often used for perdeuteration (labeling of all possible positions) using deuterium gas (D₂) or heavy water (D₂O) as the deuterium source in the presence of a metal catalyst, some modern methods offer greater control. nih.goveuropa.eu For example, directing groups can be temporarily attached to the carboxylic acid head group to guide a metal catalyst (like palladium) to specific C-H bonds along the fatty acid chain, facilitating a selective H/D exchange. nih.gov

Table 1: Chemical Synthesis Strategies for Position-Specific Deuteration of Fatty Acids

Synthetic Strategy Principle Applicability for this compound Key Research Findings
Fragment Coupling Assembly of the fatty acid from smaller, pre-deuterated building blocks via C-C bond formation (e.g., using sulfone-tosylate coupling). nih.govresearchgate.net Highly applicable. Requires synthesis of a C12 fragment specifically deuterated at one end, which is then coupled to a C6 fragment containing the carboxyl group. Syntheses of very long chain polyunsaturated fatty acids have been achieved by coupling sulfone fragments with tosylate fragments, demonstrating the power of this modular approach. nih.gov
Wittig Reaction Formation of a C=C double bond by reacting a phosphonium ylide with an aldehyde or ketone, followed by hydrogenation to a saturated chain. ansto.gov.au Applicable. A deuterated C12 aldehyde could be reacted with a C6 ylide, or vice-versa. The resulting double bond at C12-C13 would then be reduced. The Wittig reaction is a cornerstone of stereospecific synthesis of unsaturated fatty acids, which can serve as precursors to saturated deuterated analogues. ansto.gov.au
Directed C-H Activation A directing group attached to the molecule guides a catalyst to a specific C-H bond for deuteration. nih.gov Potentially applicable. A suitable directing group would be needed to selectively activate the C-H bond at the C-12 position for exchange with a deuterium source. Palladium-catalyzed methods using directing groups like 8-aminoquinoline (B160924) have enabled controlled tetradeuteration of fatty acids at specific positions. nih.gov

Biosynthetic Routes for the Incorporation of Deuterium into Lipids

Biosynthetic methods leverage the metabolic machinery of living organisms or their cellular components to incorporate deuterium into lipids. These approaches are broadly categorized into in vivo labeling, where a whole organism is used, and ex vivo or in vitro systems, which use isolated tissues or cells.

In Vivo Metabolic Labeling with Deuterated Precursors (e.g., Heavy Water)

In vivo metabolic labeling is a powerful technique for studying the synthesis and turnover of lipids in a living system. researchgate.netphysiology.org The most common and cost-effective deuterated precursor is heavy water (D₂O). nih.gov When an organism is administered D₂O, the deuterium is incorporated into the body's water pool. physiology.org Through metabolic processes, this deuterium is transferred to various molecules, including the cofactors essential for fatty acid synthesis, such as NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). nih.govrsc.org

During the de novo synthesis of fatty acids, the enzyme fatty acid synthase (FAS) uses NADPH as a reductant to build the growing acyl chain. The deuterium from labeled NADPH is thus incorporated into the carbon backbone of the newly synthesized fatty acids. nih.gov

Table 2: In Vivo Metabolic Labeling of Lipids

Feature Description Research Findings
Deuterium Source Primarily heavy water (D₂O), administered through drinking water or in growth media. nih.gov D₂O is a cost-effective and non-invasive precursor for tracing the synthesis of lipids, proteins, and DNA. researchgate.netgoogle.com
Mechanism of Incorporation Deuterium from D₂O enters the cellular metabolic pool and is incorporated into the fatty acid chain during de novo synthesis via deuterated cofactors like NADPH. nih.govrsc.org Studies in mice show that deuterium from body water is incorporated into liver palmitate, stearate, and cholesterol, allowing for the calculation of their synthesis rates. physiology.org
Labeling Pattern Typically results in random, partial deuteration, leading to a distribution of mass isotopologues, not site-specific labeling. nih.govnih.gov Mass spectrometry analysis of lipids from organisms grown in D₂O reveals a broad mass distribution, reflecting the random incorporation of deuterium. nih.gov
Primary Application Measuring the rates of de novo lipogenesis (new fat synthesis) and lipid turnover in whole organisms. physiology.orgnih.gov The technique has been used to demonstrate that the replacement rate of lipids in nervous tissues is significantly slower than in the liver. physiology.org

Ex Vivo and In Vitro Labeling Protocols for Cellular and Tissue Systems

To investigate lipid metabolism in a more controlled environment, researchers use ex vivo and in vitro labeling protocols. These systems involve incubating isolated tissues (ex vivo) or cultured cells (in vitro) with isotopically labeled precursors. nih.govnih.gov This approach allows for the study of metabolic pathways specific to a particular organ or cell type, reducing the complexities of whole-body metabolism. nih.gov

In these experiments, a specifically synthesized deuterated fatty acid, such as this compound, could be introduced into the culture medium. nih.govresearchgate.net The cells or tissue would then take up this labeled fatty acid and incorporate it into more complex lipids, such as phospholipids (B1166683) and triglycerides, through various metabolic pathways like the Kennedy pathway or acyl chain remodeling. nih.gov

By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can then trace the fate of the deuterium label. researchgate.net This allows them to identify the specific lipid molecules that now contain the 12-deuteriooctadecanoyl chain and to quantify the activity of the enzymes involved in these transformations. For example, an established ex vivo protocol uses excised mouse muscle incubated with deuterated stearic acid to measure its incorporation into phospholipids like phosphatidylcholine and phosphatidylethanolamine. nih.gov Therefore, these protocols primarily use specifically labeled compounds like this compound as probes to study metabolic flux, rather than as a method for their large-scale production.

Table 3: Ex Vivo and In Vitro Labeling of Lipids

Protocol Type Principle Application Example Key Research Findings
Ex Vivo Labeling Isolated tissues or organs are incubated with a labeled precursor in a controlled medium that mimics physiological conditions. nih.gov Excised mouse skeletal muscle is incubated with deuterated stearic acid to measure its incorporation into various phospholipid species. nih.govresearchgate.net This method has been used to assess the effects of genetic modifications of acyltransferase enzymes on phospholipid acyl chain composition in muscle tissue. nih.gov
In Vitro Labeling Cultured cells (e.g., hepatocytes, adipocytes) are grown in a medium supplemented with a labeled precursor. nih.gov Human hepatocyte cell models are treated with D₂O to measure rates of de novo lipogenesis, complementing in vivo human studies. nih.gov Stable isotope labeling in cell culture (SILFAC) has been developed to trace how labeled fatty acids are incorporated into the lipidome and subsequently modify proteins under oxidative stress. researchgate.net

Advanced Analytical Techniques for the Characterization and Quantification of 12 Deuteriooctadecanoic Acid and Its Metabolites

Mass Spectrometry-Based Platforms in Deuterated Lipidomics

Mass spectrometry (MS) stands as a cornerstone in the field of lipidomics, offering unparalleled sensitivity and selectivity for the analysis of lipids. In the context of deuterated lipidomics, MS-based platforms are indispensable for tracing the metabolic fate of isotope-labeled compounds like 12-deuteriooctadecanoic acid. These techniques allow for the precise differentiation and quantification of deuterated molecules from their endogenous, non-labeled counterparts within complex biological matrices. The versatility of MS is demonstrated through its coupling with various chromatographic techniques, each suited for different aspects of lipid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters (FAMEs) Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids. gcms.czrestek.com To make the fatty acids amenable to GC analysis, they are typically derivatized to their more volatile fatty acid methyl esters (FAMEs). gcms.czrestek.com In the analysis of this compound, the sample containing the deuterated fatty acid is first subjected to an extraction and saponification process to release the free fatty acids. Subsequently, an esterification reaction, often using a reagent like boron trifluoride in methanol, converts the fatty acids into their corresponding FAMEs. restek.com

The resulting FAME mixture is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the capillary column stationary phase. gcms.cz The separated FAMEs then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound methyl ester, the mass spectrum will show a characteristic molecular ion peak shifted by the mass of the deuterium (B1214612) atom compared to the unlabeled octadecanoic acid methyl ester. This mass shift allows for the clear identification and quantification of the deuterated fatty acid and its metabolites. GC-MS provides excellent chromatographic resolution and is highly effective for separating and quantifying individual fatty acid isomers.

A typical GC-MS analysis of FAMEs would involve the following parameters:

ParameterValue/Description
Column Capillary column with a polyethylene glycol (Carbowax-type) or biscyanopropyl stationary phase
Injection Mode Split or splitless
Injection Temperature 250 °C
Oven Temperature Program Ramped temperature program, e.g., 100 °C to 240 °C
Carrier Gas Helium or Hydrogen
Ionization Mode Electron Ionization (EI)
MS Analyzer Quadrupole or Time-of-Flight (TOF)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution MS for Complex Lipidomes

For the analysis of more complex lipidomes, where fatty acids are incorporated into various lipid classes, liquid chromatography-mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are the methods of choice. nih.govnih.govnih.gov These techniques allow for the analysis of intact lipids, preserving the structural information that is lost during the derivatization process required for GC-MS.

LC-MS/MS combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. jsbms.jpjsbms.jp In a typical workflow, a lipid extract is injected onto an LC column, often a reversed-phase C18 or C8 column, and lipids are separated based on their polarity. nih.gov The separated lipids are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact lipid molecules. nih.gov

Tandem mass spectrometry (MS/MS) is particularly powerful for identifying and quantifying specific lipids within a complex mixture. jsbms.jp In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a lipid containing this compound) is selected, fragmented, and the resulting product ions are detected. This provides a high degree of specificity and allows for the confident identification of the lipid and the location of the deuterated fatty acyl chain.

High-resolution mass spectrometers, such as Orbitrap and time-of-flight (TOF) analyzers, provide very accurate mass measurements, which aids in the confident identification of lipids and the determination of the degree of deuterium labeling. nih.govnih.gov This is crucial for distinguishing between closely related lipid species and for accurately quantifying the incorporation of this compound into different lipid classes.

TechniqueAdvantages for Deuterated Lipidomics
LC-MS/MS Analysis of intact lipids, high specificity and sensitivity, ability to identify the position of the deuterated fatty acid within a complex lipid.
High-Resolution MS Accurate mass measurements for confident lipid identification, precise determination of the number of deuterium atoms incorporated.

Isotopic Profiling and Isotope Ratio Mass Spectrometry for Deuterium Enrichment Determination

Isotopic profiling using mass spectrometry is essential for accurately determining the level of deuterium enrichment from this compound in various molecules. Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that provides highly precise measurements of isotope ratios. youtube.com While traditional MS can identify the presence of deuterium, IRMS excels at quantifying the precise abundance of the heavy isotope relative to the light isotope (e.g., ²H/¹H). wikipedia.org

In a typical IRMS workflow, the sample is combusted to convert the organic compounds into simple gases like H₂ and CO₂. These gases are then introduced into the mass spectrometer, where the different isotopic forms (e.g., H₂ and HD) are separated and detected. By comparing the ion currents of the different isotopic species, a very precise isotope ratio can be calculated. This information is critical for metabolic studies to determine the extent of incorporation of the deuterated tracer into various metabolic pools.

The level of deuterium enrichment is often expressed using the delta (δ) notation in parts per thousand (‰) relative to a standard. wikipedia.org

Quantitative Metabolite Profiling using Differential Isotope Labeling Strategies

Differential isotope labeling, also known as isotopic tagging, is a powerful strategy for quantitative metabolite profiling. nih.govnih.gov This approach involves labeling one sample with a "light" isotopic tag and another sample with a "heavy" isotopic tag. nih.govnih.gov The samples are then mixed and analyzed together by MS. Since the light and heavy labeled metabolites have a known mass difference and co-elute during chromatography, their relative abundance can be accurately determined by comparing the peak intensities of the ion pairs in the mass spectrum. nih.gov

In the context of this compound, this strategy can be employed to compare the metabolic profile of cells or tissues treated with the deuterated fatty acid to a control group. For instance, the control sample's metabolites could be derivatized with a light isotopic tag, while the metabolites from the this compound-treated sample are derivatized with a heavy isotopic tag. This allows for precise relative quantification of changes in the metabolome in response to the introduction of the deuterated fatty acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Metabolic Tracing

Applications of ¹H and ¹³C NMR for Structural Elucidation and Isotope Distribution in Labeled Metabolites

Both proton (¹H) and carbon-13 (¹³C) NMR are used for the structural elucidation of metabolites of this compound.

¹H NMR: In ¹H NMR spectroscopy, the presence of a deuterium atom at a specific position in a molecule will result in the disappearance or significant reduction of the corresponding proton signal in the spectrum. nih.gov This is because deuterium has a different nuclear spin and resonance frequency than proton. By comparing the ¹H NMR spectrum of a metabolite of this compound with its unlabeled counterpart, the exact position of deuterium incorporation can be determined.

¹³C NMR: The presence of a deuterium atom also affects the ¹³C NMR spectrum. The carbon atom directly bonded to the deuterium will experience a characteristic splitting of its signal due to coupling with the deuterium nucleus. Additionally, there can be small isotopic shifts in the chemical shifts of the carbon atoms near the site of deuteration. These effects provide further confirmation of the location of the deuterium label. mdpi.com

The combination of ¹H and ¹³C NMR provides a comprehensive picture of the structure of the metabolites and the precise distribution of the deuterium label, which is crucial for understanding the metabolic pathways involved. scielo.br

NMR TechniqueApplication in Deuterated Metabolic Tracing
¹H NMR Direct observation of the absence of a proton signal at the site of deuteration.
¹³C NMR Observation of C-D coupling and isotopic shifts to confirm the location of the deuterium label.

Integration of NMR with Mass Spectrometry in Metabolomics

The comprehensive analysis of this compound and its metabolic derivatives in complex biological systems necessitates powerful analytical strategies. The integration of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) has emerged as a particularly robust approach in metabolomics, offering complementary information for the unambiguous identification and precise quantification of deuterated lipids. mdpi.comnih.gov

MS-based methods are renowned for their exceptional sensitivity, high throughput, and accuracy, making them a cornerstone of lipidomics. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can detect and quantify a vast array of lipid species, even at low concentrations. mdpi.com In the context of stable isotope tracing, MS is instrumental in determining the extent of deuterium incorporation into various metabolites by analyzing the mass isotopomer distributions. oipub.comnih.gov For instance, the metabolism of deuterated fatty acids can be followed in various plasma and red blood cell lipid fractions using combined GC-MS. oipub.com

However, MS alone can present challenges, such as ion suppression effects and difficulty in distinguishing between isomers. NMR spectroscopy serves as a powerful complementary tool that overcomes many of these limitations. researchgate.net As a non-destructive technique, NMR allows for the analysis of samples in their native state and provides detailed structural information based on the magnetic properties of atomic nuclei. mdpi.com High-field NMR can elucidate the precise position of deuterium labels within a molecule, which is critical for understanding metabolic pathways. nih.govresearchgate.net For example, 2D NMR techniques have been used to characterize the extent of deuteration at each specific allylic position of deuterated polyunsaturated fatty acids. nih.govresearchgate.net

The synergy of NMR and MS, often in hyphenated systems like LC-NMR-MS, provides a multi-faceted view of the metabolome. researchgate.net This combination allows for the high-sensitivity detection of metabolites by MS, followed by the detailed structural confirmation and quantification by NMR. In tracing the fate of this compound, MS can rapidly screen for and identify potential metabolites based on their mass-to-charge ratio, while NMR can subsequently confirm their chemical structure and the exact location of the deuterium atom, thus providing definitive evidence of specific metabolic transformations. This integrated approach is crucial for building accurate models of fatty acid metabolism and understanding the biochemical impact of deuterated compounds.

Sample Preparation and Extraction Protocols for Deuterated Lipids from Biological Matrices

The accurate analysis of this compound and its metabolites from biological samples is critically dependent on the initial sample preparation and lipid extraction steps. creative-proteomics.comnih.gov The primary goals of these protocols are to efficiently isolate lipids from complex matrices such as plasma, tissues, and cells, while simultaneously removing interfering substances like proteins and polar metabolites and preventing analyte degradation. creative-proteomics.comaocs.org The choice of extraction method is tailored to the specific biological matrix and the analytical approach. nih.govnih.gov

Two principal strategies dominate the extraction of lipids from biological samples: liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE methods are based on partitioning lipids into a non-polar organic phase, while more polar, non-lipid components remain in an aqueous phase. nih.gov

Folch and Bligh & Dyer Methods: For decades, the benchmark protocols for lipid extraction have been the methods developed by Folch and by Bligh and Dyer. nih.govavantiresearch.com Both utilize a chloroform and methanol solvent system. The Folch method uses a larger proportion of solvent (chloroform:methanol 2:1, v/v), while the Bligh & Dyer method was developed as a more economical approach for wet tissues, incorporating the sample's water content into the single-phase extraction system. aocs.org Following homogenization, the addition of water or a salt solution induces phase separation, with the lipids concentrated in the lower chloroform layer.

Methyl-tert-butyl ether (MTBE) Method: Concerns over the toxicity of chloroform have led to the development of alternative methods. An extraction protocol using MTBE has been shown to be as efficient as the Bligh & Dyer method for extracting lipids from plasma and tissue, offering a safer alternative. schebb-web.de In this procedure, lipids are partitioned into the upper MTBE phase, which simplifies sample collection.

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used to isolate and fractionate lipids from a sample. nih.gov It relies on the partitioning of analytes between a solid stationary phase (packed in a cartridge) and a liquid mobile phase. researchgate.net

Principle: The sample is loaded onto the SPE cartridge, and interfering substances are washed away with appropriate solvents. The lipids of interest are then eluted with a different solvent or solvent mixture. springernature.com

Applications: SPE is highly versatile. Aminopropyl-bonded silica columns are commonly used to separate lipid classes based on polarity. tandfonline.comnih.gov For example, neutral lipids can be eluted with a non-polar solvent, while more polar phospholipids (B1166683) are eluted with progressively more polar solvents like methanol. tandfonline.com This technique is advantageous for reducing ion suppression in subsequent MS analysis and for isolating specific lipid classes for more targeted investigation. nih.govnih.gov A novel SPE approach has been demonstrated to effectively extract a broad range of lipid classes from human plasma, showing good reproducibility and recovery. nih.gov

The following table summarizes and compares common lipid extraction protocols applicable to the analysis of deuterated fatty acids in biological matrices.

Extraction MethodBiological MatrixKey SolventsPrincipleAdvantagesDisadvantages
FolchTissues, PlasmaChloroform, MethanolLiquid-Liquid ExtractionHigh recovery for a broad range of lipids; well-established. nih.govaocs.orgUses toxic chloroform; labor-intensive; large solvent volume. nih.govschebb-web.de
Bligh & DyerWet Tissues (e.g., fish muscle), PlasmaChloroform, MethanolLiquid-Liquid ExtractionEconomical on solvent use for wet samples; rapid and effective. nih.govaocs.orgUses toxic chloroform; requires careful control of solvent ratios. schebb-web.de
MTBE ExtractionPlasma, TissuesMethyl-tert-butyl ether (MTBE), MethanolLiquid-Liquid ExtractionSafer alternative to chloroform; lipids in upper phase for easy recovery. schebb-web.deCan be less efficient for certain very polar lipids compared to Folch.
Solid-Phase Extraction (SPE)Plasma, Tissues, OilsVaries (e.g., Hexane, Chloroform, Methanol, Acetonitrile)Chromatographic SeparationHigh selectivity for lipid classes; reduces matrix effects; can be automated. nih.govtandfonline.comCan be more time-consuming and costly; requires method development. creative-proteomics.com

Applications of 12 Deuteriooctadecanoic Acid in Unraveling Metabolic Pathways and Biological Processes

Elucidating Fatty Acid De Novo Synthesis and Turnover Rates

The liver is a primary site for DNL in mammals. narayanamedicalcollege.com By introducing a deuterated precursor, researchers can measure the rate at which the liver produces new fatty acids. metsol.com The principle involves administering the labeled compound and subsequently measuring its incorporation into fatty acids that are packaged into very low-density lipoproteins (VLDL) and secreted into the bloodstream.

One common method uses deuterated water (D₂O), where the deuterium (B1214612) labels acetyl-CoA, the fundamental building block for fatty acid synthesis. metsol.comnih.gov The deuterium enrichment in fatty acids like palmitate and stearate within VLDL particles is then measured. This allows for the calculation of the fraction of these fatty acids that were newly synthesized in the liver. Research in normal men has shown that hepatic DNL is a quantitatively minor pathway in the absence of overfeeding, with only a small percentage of VLDL-fatty acids being derived from this process. nih.gov For instance, the fraction of VLDL-palmitate from de novo synthesis was found to be less than 2% even in a fed state. nih.gov

Fractional Contribution of Hepatic De Novo Lipogenesis (DNL) to VLDL-Fatty Acids
Fatty AcidMetabolic StateFraction from DNL (%)
VLDL-PalmitateFasted0.91 ± 0.27
VLDL-PalmitateFed1.64 - 1.97
VLDL-StearateFasted0.37 ± 0.08
VLDL-StearateFed0.47 - 0.64

Data derived from studies measuring hepatic DNL in normal men using stable isotope tracers. nih.gov

Beyond the liver, it is important to understand how fatty acids are distributed, stored, and utilized throughout the body. Administering a deuterated fatty acid like 12-deuteriooctadecanoic acid allows for the tracking of its journey through various tissues. Studies using deuterated tracers have provided a comprehensive picture of the fate of dietary fatty acids.

For example, when rats were given a single oral dose of deuterated essential fatty acids, researchers could track their accumulation and metabolism in 25 different tissues over time. nih.gov Such studies reveal that a significant portion of ingested fatty acids is distributed to tissues like adipose, skin, and muscle for storage. nih.gov A smaller fraction undergoes elongation and desaturation into other fatty acids, while the majority is ultimately catabolized for energy or excreted. nih.gov This type of analysis provides critical data on the whole-body balance of fatty acid uptake, storage, conversion, and oxidation.

Investigating Fatty Acid Desaturation and Elongation Pathways

The metabolic fate of a saturated fatty acid like stearic acid is not static; it can be modified by enzymes called desaturases and elongases. Desaturases introduce double bonds into the fatty acyl chain, converting saturated fatty acids into unsaturated ones. wikipedia.orgnih.gov For instance, Δ9-desaturase converts stearic acid into oleic acid. wikipedia.org This can be followed by further desaturation (e.g., by Δ12-desaturase to form linoleic acid) or by elongation, where the carbon chain is extended. nih.govmdpi.com

Using this compound as a tracer enables the direct measurement of the flux through these pathways. After administration of the labeled stearic acid, the appearance of the deuterium label in oleic acid, linoleic acid, and other downstream metabolites can be quantified by mass spectrometry. This provides a direct measure of the in vivo activity of the desaturase and elongase enzymes. This technique is crucial for understanding how organisms regulate the balance of saturated and unsaturated fatty acids, which is vital for maintaining cell membrane fluidity and for the synthesis of signaling molecules.

Insights into Complex Lipid Metabolism via Deuterated Tracers

Fatty acids are the fundamental building blocks for a vast array of more complex lipids that perform essential structural and signaling roles. These include glycerophospholipids and sphingolipids, which are critical components of all cell membranes. researchgate.netmdpi.com Deuterated fatty acid tracers have become indispensable tools in the field of "tracer-based lipidomics," which aims to map the dynamic synthesis and turnover of these complex lipid species. nih.govresearchgate.net

Glycerophospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine) and sphingolipids (e.g., ceramides, sphingomyelin) are synthesized in pathways that incorporate fatty acids. cam.ac.uknih.gov By introducing this compound into a biological system, researchers can trace its incorporation into the backbone of these complex lipids.

This approach allows for the measurement of the rate of de novo synthesis of specific lipid species. Furthermore, it can illuminate the process of lipid remodeling, such as the Lands cycle, where fatty acyl chains on existing glycerophospholipids are swapped out. researchgate.net This remodeling is critical for tailoring the fatty acid composition of membranes to suit specific cellular needs. Tracking the movement of the deuterium label from the initial fatty acid tracer into a diverse array of complex lipids provides a detailed and dynamic picture of these fundamental biosynthetic and remodeling pathways. cam.ac.uk

Different tissues and even subcellular structures have unique lipid compositions and turnover rates. Myelin, the lipid-rich sheath that insulates nerve fibers, is a prime example of a specialized lipid structure. nih.gov Understanding the rate at which myelin lipids are synthesized and degraded is crucial for neurobiology and for understanding diseases involving demyelination.

Stable isotope labeling has been used to determine the turnover rates of individual lipid components within the myelin sheath of the mouse brain. nih.govresearchgate.net By measuring the incorporation and decay of labeled precursors over time, researchers have determined the half-replacement times for major myelin lipids. These studies have revealed that different lipid classes within the myelin membrane turn over at vastly different rates. For example, phospholipids (B1166683) like phosphatidylcholine have a relatively rapid turnover with a half-replacement time of about 20 days, whereas cholesterol is metabolized extremely slowly, with a half-replacement time of over a year. nih.gov This highlights the highly dynamic and selectively regulated nature of lipid metabolism even in a structure long considered to be relatively inert.

Turnover Rates of Myelin Lipids in Young Adult Mouse Brain
Myelin Lipid ComponentHalf-Replacement Time (Days)
Phosphatidylcholine20
Phosphatidylethanolamine25
Cerebroside94
Ganglioside GM1102
Cholesterol359

Data represent the time required to replace half of the existing pool of a specific lipid with newly synthesized molecules, as determined by stable isotope labeling methods. nih.gov

Contributions to Systems Biology and Pathway Analysis

The use of stable isotope tracers, such as this compound, has become a cornerstone in the field of systems biology. By enabling the tracking of metabolic fates of this specific fatty acid, researchers can move beyond static measurements of metabolite concentrations to understand the dynamic fluxes through complex metabolic networks. This approach provides a more holistic view of cellular metabolism, allowing for the integration of multiple layers of biological information to construct comprehensive models of metabolic pathways.

Integration of Deuterated Metabolomics with Proteomics and Transcriptomics

A significant advancement in unraveling metabolic pathways has been the integration of data from metabolomics studies using deuterated compounds like this compound with other "omics" disciplines, such as proteomics and transcriptomics. This multi-omics approach provides a more complete picture of how metabolic processes are regulated and interconnected with gene expression and protein abundance. nih.govnih.govmdpi.com

When this compound is introduced into a biological system, its journey through various metabolic pathways can be tracked using mass spectrometry. nih.gov This provides quantitative data on the flux of this fatty acid into different lipid species and metabolic intermediates. Concurrently, proteomics and transcriptomics analyses can be performed on the same biological samples to measure the abundance of proteins (enzymes) and gene transcripts, respectively.

The integration of these datasets allows researchers to correlate changes in metabolic flux with alterations in the expression of genes and the abundance of proteins involved in fatty acid metabolism. nih.gov For instance, an observed increase in the incorporation of deuterium from this compound into triglycerides could be correlated with the upregulation of genes and proteins encoding for enzymes in the triglyceride synthesis pathway. This integrated analysis helps to identify key regulatory points in metabolic networks and provides a deeper understanding of how cells control lipid metabolism under different physiological or pathological conditions. nih.govnih.gov

Metabolic Observation (Deuterated Metabolomics)Associated Protein Change (Proteomics)Associated Gene Expression Change (Transcriptomics)Inferred Pathway Regulation
Increased incorporation of deuterium into cellular triglyceridesUpregulation of Diacylglycerol O-acyltransferase (DGAT)Increased DGAT1 mRNA levelsActivation of triglyceride synthesis pathway
Decreased flux of deuterium into beta-oxidation intermediatesDownregulation of Carnitine palmitoyltransferase 1 (CPT1)Decreased CPT1A mRNA levelsInhibition of fatty acid oxidation
Accumulation of deuterated free fatty acidsNo significant change in fatty acid transport proteinsDownregulation of acyl-CoA synthetase long-chain family member 1 (ACSL1) mRNAReduced activation of fatty acids for metabolism

Network-Based Approaches for Metabolic Pathway Reconstruction

Data generated from stable isotope tracing with this compound is invaluable for network-based approaches to reconstruct and analyze metabolic pathways. These computational methods utilize the isotopic labeling patterns in various metabolites to infer the connectivity and flux through metabolic reactions. scripps.eduacs.org

By measuring the distribution of deuterium from this compound into a wide range of downstream metabolites, researchers can map the active metabolic routes. This experimental data can then be used to construct or validate computational models of fatty acid metabolism. researchgate.net These models represent the metabolic system as a network of interconnected reactions, and the flux of metabolites through these reactions can be quantified using techniques like metabolic flux analysis (MFA). nih.govduke.edu

The integration of multi-omics data further enhances these network models. frontiersin.org For example, transcriptomic and proteomic data can be used to constrain the flux through specific reactions in the model, making the predictions more accurate. This integrated systems biology approach allows for a comprehensive understanding of how perturbations, such as disease states or drug treatments, affect the entire metabolic network.

The following table outlines how data from this compound tracing can be utilized in network-based metabolic pathway reconstruction.

Isotope Tracing Data InputNetwork Modeling TechniqueOutput/InsightExample Application
Quantification of deuterium enrichment in various lipid speciesMetabolic Flux Analysis (MFA)Absolute or relative fluxes through fatty acid synthesis, elongation, and desaturation pathwaysDetermining the rate of de novo lipogenesis in cancer cells
Time-course analysis of deuterium incorporation into metabolitesKinetic ModelingDynamic behavior of the metabolic network and identification of rate-limiting stepsUnderstanding the temporal response of fatty acid metabolism to hormonal stimuli
Labeling patterns in central carbon metabolism intermediates (if the tracer enters these pathways)Isotopomer Distribution AnalysisElucidation of anaplerotic and cataplerotic fluxes connected to fatty acid metabolismTracing the contribution of fatty acid oxidation to the TCA cycle

Biomedical and Clinical Research Implications of 12 Deuteriooctadecanoic Acid Tracing

Studies in Human Metabolism and Nutritional Science

The use of deuterated octadecanoic acid has provided significant insights into the dynamics of dietary fat metabolism in humans. In clinical studies, triglycerides containing deuterium-labeled octadecanoic acid (stearic acid) were administered to subjects to track their journey through the body. The absorption and subsequent incorporation of the labeled fatty acid into various plasma lipid classes were monitored using gas chromatography-mass spectrometry (GC-MS).

Key findings from these human tracer studies revealed that the absorption of octadecanoic acid is comparable to other common dietary fatty acids, including palmitic acid, oleic acid, and linoleic acid. Once absorbed, the tracer was detected in chylomicron triglycerides, the lipoproteins responsible for transporting dietary fats from the intestine into the bloodstream. Interestingly, researchers observed that endogenous fat, meaning fat already present in the body, contributed significantly—about 40%—to the total fat incorporated into these newly formed chylomicrons. Furthermore, the studies did not detect any elongation, desaturation, or chain-shortened products derived from the deuterated octadecanoic acid, indicating its metabolic stability over the observation period. These results underscore that the incorporation of dietary fatty acids into human plasma lipids is a selectively controlled process.

Finding CategoryObservationImplication
Absorption Absorption of deuterated octadecanoic acid was similar to palmitic, oleic, and linoleic acids.Demonstrates octadecanoic acid is efficiently absorbed as part of a typical dietary fat mixture.
Metabolic Conversion No elongation, desaturation, or chain-shortened products were detected.The carbon chain of dietary stearic acid remains stable shortly after absorption.
Chylomicron Composition Endogenous fat contributed approximately 40% of the total fat in chylomicron triglycerides.Significant mixing occurs between dietary and bodily fats during the initial stages of transport.
Lipid Incorporation Incorporation into plasma lipid classes is a selectively controlled process.The body actively regulates how different dietary fatty acids are used and stored.

Understanding Metabolic Dysregulation in Disease States

While direct human clinical studies using 12-deuteriooctadecanoic acid to trace metabolic dysregulation in specific diseases are not extensively documented, the broader category of deuterated fatty acids is crucial for understanding the mechanisms underlying various pathological conditions.

Hepatic Metabolic Disorders (e.g., Non-Alcoholic Fatty Liver Disease)

Non-alcoholic fatty liver disease (NAFLD) is characterized by the abnormal accumulation of lipids in the liver. Although tracer studies specifically employing this compound in human NAFLD patients are limited, research highlights that long-term high-fat diets can induce liver steatosis, a precursor to NAFLD nih.gov. The composition of fatty acids within the liver can influence the development of steatosis nih.gov. For instance, studies in animal models have shown that alcohol-induced hepatic lipid dyshomeostasis leads to a significant increase in various fatty acyl species in the liver, a condition that can be modulated by different types of dietary fats nih.gov. The investigation of fatty acid metabolism is central to understanding diseases like NAFLD, where impaired lipid handling is a key feature annualreviews.org.

Cardiovascular and Lipid-Related Diseases

The metabolism of fatty acids is intrinsically linked to cardiovascular health. Metabolomics studies in patients with peripheral artery disease, a cardiovascular condition, have utilized deuterated stearic acid as an internal standard for the precise quantification of total serum fatty acids mdpi.com. This analytical application, while not a metabolic tracing study itself, is vital for identifying metabolic signatures associated with the disease mdpi.com. Such research helps uncover how the body's handling of lipids is altered in cardiovascular disease. It is known that the metabolism of lipids by gut flora can produce compounds that promote cardiovascular disease, making the study of fatty acid pathways a critical area of research mdpi.com.

Cancer Metabolism and Therapeutic Interventions

Cancer cells often reprogram their metabolism to support rapid proliferation, which includes altering pathways of lipid synthesis and utilization annualreviews.org. The enzyme Stearoyl-CoA Desaturase 1 (SCD1), which converts saturated fatty acids like stearic acid into monounsaturated fatty acids, is a key player in this process. SCD1 activity is crucial for the survival of tumor cells, particularly in the low-oxygen (hypoxic) environment found within many tumors nih.gov.

In a mechanistic study relevant to cancer, metabolic flux analysis using deuterated stearic acid (d35 18:0) was performed on macrophage cells cultured under hypoxic conditions. The study found that chronic hypoxia inhibited the desaturation process, leading to an increase in phospholipids (B1166683) containing the deuterated stearic acid and a corresponding decrease in those containing its monounsaturated product, oleic acid nih.gov. This demonstrates how deuterated stearic acid can be used as a tracer to probe the activity of key enzymes like SCD1, which are considered potential therapeutic targets in cancer treatment nih.gov.

Tissue-Specific Metabolic Interrogations (e.g., Brain, Adipose Tissue)

Stable isotope tracers are invaluable for interrogating how specific tissues and organs handle fatty acids. Animal models provide significant insights into these tissue-specific processes.

In a study on pig nutrition, deuterated stearic acid (d35-C18:0) was added to the diet to trace the rate of direct incorporation of dietary fat into various tissues, including subcutaneous adipose tissue mdpi.com. The research revealed that the role of different organs in fat metabolism changes with age. In the growing phase, direct incorporation of dietary fat was the primary mechanism for fat deposition in adipose tissue. However, in the later fattening phase, de novo synthesis (the creation of fats from other precursors) became more dominant, while the liver showed higher rates of direct incorporation mdpi.com. This highlights a dynamic shift in metabolic priorities within different tissues over an animal's life cycle.

Growth PhaseTissuePrimary Mechanism of Fat Deposition
Growing Most Adipose TissuesHigher reliance on direct incorporation of dietary fatty acids.
Fattening LiverHigher rate of direct incorporation from diet.
Fattening Other Adipose TissuesBiosynthesis (de novo synthesis) becomes more prominent.

For the brain, advanced imaging techniques combined with deuterated tracers have been used in animal models to visualize metabolic activity. In one study, deuterated amino acids were injected into the carotid artery of mice, enabling the imaging of newly synthesized proteins in various brain regions, including the cerebral cortex and hippocampus researchgate.net. While this specific example used amino acids, the methodology demonstrates the potential for using deuterated fatty acids like this compound to study lipid metabolism within the brain, a field of growing interest for understanding neurodegenerative diseases. The ability of free fatty acids to cross the blood-brain barrier makes their metabolism a key area of investigation for brain health and disease nih.gov.

Methodological Challenges and Future Directions in Deuterated Fatty Acid Research

Addressing Isotopic Effects and Deuterium (B1214612) Exchange in Analytical Workflows

A primary challenge in studies employing deuterated fatty acids is the potential for isotopic effects and deuterium exchange, which can impact the accuracy of analytical measurements. The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule, potentially affecting its behavior in analytical systems.

Isotopic Effects: The increased mass of deuterium compared to hydrogen can lead to kinetic isotope effects, where the rate of a chemical reaction involving a C-D bond is slower than that of a C-H bond. While often subtle, these effects can influence enzymatic reactions and chromatographic separation, potentially leading to fractionation of the deuterated tracer from its non-deuterated counterpart. This can result in an underestimation or overestimation of metabolic flux if not properly accounted for.

Deuterium Exchange: Deuterium atoms, particularly those on certain positions of a fatty acid chain, can be susceptible to exchange with protons from the surrounding environment, such as solvents used during sample preparation and analysis. This "back-exchange" can lead to a loss of the isotopic label, compromising the integrity of the tracer study. The stability of the deuterium label is a critical consideration in the design of deuterated fatty acid tracers. For instance, deuterium atoms on carbons alpha to a carbonyl group are more prone to exchange. The position of the deuterium label in 12-deuteriooctadecanoic acid is relatively stable, but careful consideration of the entire analytical workflow is necessary to minimize potential exchange.

To mitigate these challenges, analytical workflows must be meticulously validated. This includes assessing the stability of the deuterated tracer under various extraction, derivatization, and chromatographic conditions. The use of appropriate internal standards, including other stable isotope-labeled compounds, is crucial for monitoring and correcting for any isotopic fractionation or exchange that may occur.

Challenge Potential Impact on Analysis Mitigation Strategy
Kinetic Isotope EffectAltered enzymatic reaction rates, chromatographic fractionation.Careful validation of tracer behavior, use of appropriate calibration standards.
Deuterium ExchangeLoss of isotopic label, inaccurate quantification.Use of stable labeling positions, minimization of exposure to protic solvents, rapid sample processing.

Strategies for Background Correction and Data Normalization in Quantitative Tracing

Accurate quantification of deuterated fatty acids and their metabolites is fundamental to tracer studies. However, background signals and variations in sample handling can introduce errors. Therefore, robust strategies for background correction and data normalization are essential.

Background Correction: The natural abundance of stable isotopes, including deuterium, contributes to a low-level background signal that must be subtracted from the measured signal of the tracer. researchgate.net Furthermore, the analytical instruments themselves can be a source of background noise. Proper background correction involves analyzing "blank" samples that have not been exposed to the deuterated tracer to determine the baseline isotopic abundance and instrument background. researchgate.net This baseline is then subtracted from the measurements of the experimental samples to obtain the true signal from the tracer.

Data Normalization: Variations in sample collection, processing, and analysis can lead to differences in the amount of material analyzed, which can affect the final quantitative results. nih.gov Data normalization is the process of adjusting the raw data to account for these variations, ensuring that comparisons between samples are valid. Common normalization strategies in metabolomics include normalization to the total protein content, cell number, or the intensity of an internal standard. nih.gov The choice of normalization method should be carefully considered and validated for the specific experimental system.

Strategy Purpose Common Approaches
Background CorrectionTo remove signals not originating from the administered tracer.Analysis of blank samples, subtraction of natural isotope abundance. researchgate.net
Data NormalizationTo account for variations in sample amount and handling.Normalization to total protein, cell number, or internal standard intensity. nih.gov

Development of Novel Deuterated Fatty Acid Tracers for Specific Metabolic Interrogations

While this compound is a valuable tool, the complexity of lipid metabolism necessitates the development of a broader range of deuterated fatty acid tracers. Novel tracers can be designed to probe specific metabolic pathways or cellular processes with greater precision.

Future developments in this area may include:

Position-Specific Deuteration: Synthesizing fatty acids with deuterium labels at specific positions can provide more detailed information about metabolic transformations. For example, placing deuterium at a site of known enzymatic modification can be used to track the activity of that enzyme.

Multi-Deuterated Tracers: The use of fatty acids with multiple deuterium atoms can enhance the sensitivity of detection by mass spectrometry and provide a stronger signal-to-noise ratio.

Deuterated Precursors: In addition to tracing the fate of the fatty acid itself, deuterated precursors of fatty acid synthesis can be used to study de novo lipogenesis.

Click-Chemistry Enabled Tracers: The incorporation of chemical handles, such as azides or alkynes, into deuterated fatty acids allows for their subsequent "clicking" to reporter molecules for visualization or affinity purification. This can enable the spatial and temporal tracking of fatty acid metabolism within cells and tissues.

The synthesis and validation of these novel tracers will require a multidisciplinary approach, combining expertise in organic chemistry, biochemistry, and analytical chemistry.

Advanced Computational Modeling for Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govfrontiersin.org When combined with stable isotope tracing data from compounds like this compound, MFA can provide a detailed picture of metabolic network activity. nih.govbiorxiv.org

Advanced computational models are being developed to improve the accuracy and scope of MFA. biorxiv.org These models incorporate detailed biochemical reaction networks and sophisticated algorithms to analyze the distribution of isotopic labels throughout the metabolome. biorxiv.org Key advancements include:

Isotopomer Distribution Analysis: These models can predict and interpret the complex patterns of isotopomer distribution that arise from the metabolism of a deuterated tracer.

Dynamic MFA: While traditional MFA assumes metabolic steady-state, dynamic MFA models can be used to study metabolic changes over time, providing a more realistic representation of biological systems.

Integration of Multiple 'Omics' Data: Future MFA models will likely integrate data from other 'omics' platforms, such as transcriptomics and proteomics, to provide a more comprehensive and systems-level understanding of metabolic regulation.

The application of these advanced computational models to data from this compound tracing studies will enable a more precise and quantitative understanding of fatty acid metabolism in health and disease.

Computational Advancement Application in Deuterated Fatty Acid Research Potential Insights
Isotopomer Distribution AnalysisDetailed analysis of the metabolic fate of this compound.Identification of active metabolic pathways and branch points.
Dynamic Metabolic Flux AnalysisTracking time-dependent changes in fatty acid metabolism.Understanding metabolic responses to stimuli or perturbations.
Multi-Omics IntegrationCombining tracer data with gene and protein expression data.Uncovering regulatory mechanisms of fatty acid metabolism.

Translating Research Findings from this compound Studies into Clinical Practice

A major goal of metabolic research is to translate fundamental discoveries into clinical applications. Studies using this compound and other deuterated fatty acids have the potential to contribute significantly to this goal.

Potential Clinical Applications:

Diagnostic Biomarkers: Alterations in fatty acid metabolism are a hallmark of many diseases, including metabolic syndrome, cardiovascular disease, and cancer. Deuterated fatty acid tracers could be used to develop non-invasive diagnostic tests that measure metabolic fluxes in patients, providing a more dynamic and functional assessment of disease state than traditional static biomarkers.

Personalized Medicine: By understanding how an individual's metabolism processes fatty acids, it may be possible to tailor dietary and therapeutic interventions to optimize health outcomes. Deuterated fatty acid tracing could be used to monitor a patient's response to treatment and adjust it accordingly.

Drug Development: Deuterated fatty acids can be used as tools in drug discovery and development to assess the mechanism of action of new drugs that target lipid metabolism.

The translation of these research findings into routine clinical practice will require further validation in large-scale clinical trials and the development of standardized and cost-effective analytical methods. Collaboration between basic scientists, clinicians, and industry partners will be essential to overcome these hurdles and realize the full clinical potential of deuterated fatty acid research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.